molecular formula C9H10N2O2 B2596449 4-(3-Aminophenoxy)azetidin-2-one CAS No. 1909308-77-5

4-(3-Aminophenoxy)azetidin-2-one

Cat. No.: B2596449
CAS No.: 1909308-77-5
M. Wt: 178.191
InChI Key: AFCFQQHSCJFJPI-UHFFFAOYSA-N
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Description

4-(3-Aminophenoxy)azetidin-2-one is a chemical compound with the molecular formula C9H10N2O2 It is a member of the azetidinone family, which is known for its four-membered lactam ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminophenoxy)azetidin-2-one typically involves the reaction of 3-aminophenol with a suitable azetidinone precursor. One common method is the nucleophilic substitution reaction where 3-aminophenol reacts with 2-chloroazetidin-2-one under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminophenoxy)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The azetidinone ring can be reduced to form the corresponding amine.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

4-(3-Aminophenoxy)azetidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(3-Aminophenoxy)azetidin-2-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The azetidinone ring is known to mimic the transition state of certain enzymatic reactions, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Aminophenoxy)azetidin-2-one: Similar structure but with the amino group in the para position.

    4-(3-Hydroxyphenoxy)azetidin-2-one: Hydroxy group instead of an amino group.

    4-(3-Methoxyphenoxy)azetidin-2-one: Methoxy group instead of an amino group.

Uniqueness

4-(3-Aminophenoxy)azetidin-2-one is unique due to the presence of the amino group in the meta position, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its para or ortho counterparts.

Properties

IUPAC Name

4-(3-aminophenoxy)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-6-2-1-3-7(4-6)13-9-5-8(12)11-9/h1-4,9H,5,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCFQQHSCJFJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)OC2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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